1-Cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Overview
Description
1-Cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea is a versatile chemical compound extensively used in scientific research. This compound exhibits unique properties that make it ideal for various applications, ranging from drug discovery to materials science.
Preparation Methods
The synthesis of 1-Cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of cyclohexyl isocyanate with 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-Cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the thiadiazole ring can be substituted with different nucleophiles such as amines or thiols.
Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.
Scientific Research Applications
1-Cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, modulating their activity. The compound can inhibit or activate these targets, leading to a range of biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea can be compared with other similar compounds, such as:
1-Cyclohexyl-3-(5-methylthio-1,3,4-thiadiazol-2-yl)urea: This compound has a similar structure but with a methylthio group instead of an ethylsulfanyl group. It exhibits similar chemical properties but may have different biological activities.
1-Cyclohexyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea: This compound has a phenyl group instead of an ethylsulfanyl group, leading to different chemical and biological properties.
1-Cyclohexyl-3-(5-chloro-1,3,4-thiadiazol-2-yl)urea: The presence of a chloro group can significantly alter the reactivity and biological activity of the compound.
Properties
IUPAC Name |
1-cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4OS2/c1-2-17-11-15-14-10(18-11)13-9(16)12-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H2,12,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTHZHLZVXYRBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)NC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101323777 | |
Record name | 1-cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101323777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815680 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
544662-37-5 | |
Record name | 1-cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101323777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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